molecular formula C11H15ClN2O2 B592124 tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate CAS No. 370864-66-7

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate

Cat. No.: B592124
CAS No.: 370864-66-7
M. Wt: 242.703
InChI Key: KEHHTVDRYIQNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” is a chemical compound with the molecular formula C11H15ClN2O2 . It has a molecular weight of 242.7 . This compound is typically stored under normal temperature and in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a tert-butyl carbamate group, a chlorine atom, and a methyl group . The InChI code for this compound is 1S/C11H15ClN2O2/c1-7-6-13-9 (12)5-8 (7)14-10 (15)16-11 (2,3)4/h5-6H,1-4H3, (H,13,14,15) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, tert-butyl carbamates are known to participate in palladium-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 242.7 . The InChI code for this compound is 1S/C11H15ClN2O2/c1-7-6-13-9 (12)5-8 (7)14-10 (15)16-11 (2,3)4/h5-6H,1-4H3, (H,13,14,15) .

Scientific Research Applications

Crystallography and Molecular Structure

Studies on tert-butyl carbamate derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, highlight their role in understanding crystallography and molecular interactions. These compounds form part of an isostructural family that demonstrates bifurcated hydrogen and halogen bonds involving the carbonyl group, which are crucial for crystal packing and stability (Baillargeon et al., 2017).

Synthesis and Characterization

The synthesis and structural characterization of carbamate derivatives serve as a foundation for chemical research. For instance, studies on tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and similar compounds have been conducted to understand their crystallography, molecular environments, and interactions through techniques like X-ray diffraction, Hirshfeld surface analysis, and molecular electrostatic potential (MEP) calculations (Das et al., 2016).

Catalysis and Chemical Reactions

The catalytic applications of tert-butyl carbamate derivatives in chemical reactions are significant. For example, the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines using tert-butyl carbamate derivatives has been explored for synthesizing chiral compounds (Storgaard & Ellman, 2009).

Enantioselective Synthesis

The versatility of tert-butyl carbamate derivatives extends to enantioselective synthesis, providing pathways to synthesize stereochemically complex molecules. Research on synthesizing tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate illustrates how these compounds serve as intermediates in producing biologically active compounds, including potent enzyme inhibitors (Zhao et al., 2017).

Safety and Hazards

This compound is classified as potentially harmful if swallowed, inhaled, or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands thoroughly after handling . In case of inadequate ventilation, it is advised to wear respiratory protection .

Future Directions

As “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” is primarily used for research purposes , its future directions would likely involve further exploration of its properties and potential applications in various scientific fields.

Mechanism of Action

Target of Action

Similar compounds have been used as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines .

Mode of Action

Related compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” might interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds have been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that “this compound” might affect similar biochemical pathways.

Result of Action

Related compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines , suggesting that “this compound” might have similar effects.

Action Environment

Related compounds have been demonstrated to be effective and chemoselective under mild, environment-friendly conditions .

Properties

IUPAC Name

tert-butyl N-(2-chloro-3-methylpyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7-8(5-6-13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHHTVDRYIQNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743870
Record name tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370864-66-7
Record name tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyllithium (29 mL of 1.7M in pentane, 50 mmol) was added dropwise to a vigorously stirring solution of (2-chloropyridin-4-yl)carbamic acid tert-butyl ester (4.57 g, 20 mmol) in THF (150 mL) at −78° C. under nitrogen. The reaction mixture was kept at this temperature for 4 hours before adding a solution of methyl iodide (3.41 g, 24 mmol) in THF (20 mL). Warmed the reaction mixture to 0° C. over 2 hours, and quenched the reaction with saturated aqueous ammonium chloride solution (100 mL). Extracted into ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated to dryness. Flash column chromatography on silica gel gave the product as a white solid (2.93 g, 12 mmol). 1H NMR (CDCl3) δ 8.11 (d, 1H), 7.98 (d, 1H), 6.58 (br s, 1H), 2.30 (s, 3H), 1.52 (s, 9H). ESI MS (M+1)+: 243, 245 (Cl).
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.